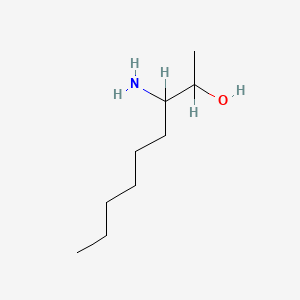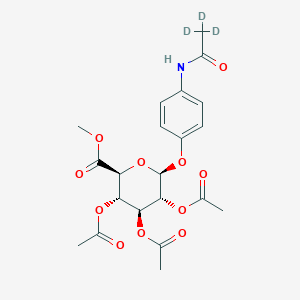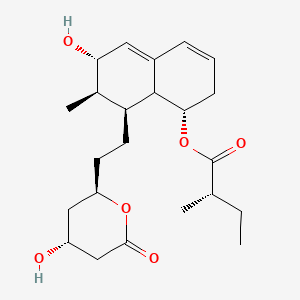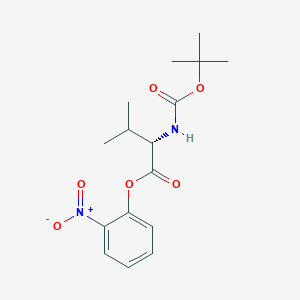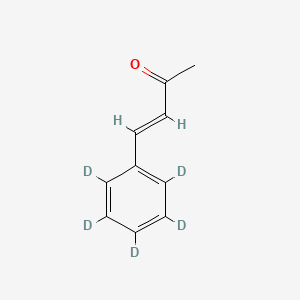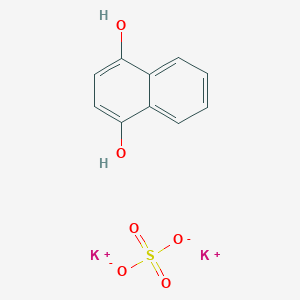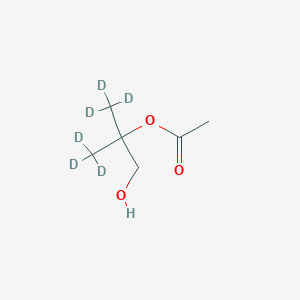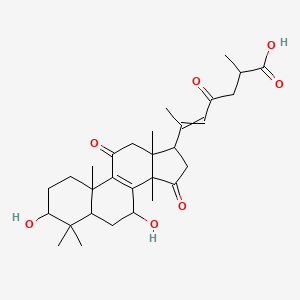
Dhlnl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dhlnl, also known as 1,2-dihydro-4-hydroxy-2-oxo-N-(2-phenyl-ethyl) quinoline-3-carboxamide, is a synthetic compound that has shown potential as a therapeutic agent in various scientific studies.
科学的研究の応用
Collagen Crosslinking in Skin
DHLNL plays a crucial role in the formation of covalent crosslinks within collagen, which are vital for the skin’s biomechanical strength. The crosslinking process stabilizes collagen fibrils, contributing to the skin’s tensile strength and elasticity . This is particularly important in wound healing and scar formation, where the balance of crosslinking can affect the appearance and functionality of the healed tissue.
Leather Production
In the leather industry, understanding the crosslinking of collagen is essential for producing high-quality material. The interaction of natural crosslinks like DHLNL with tanning agents affects the physical properties of leather. Research into isotopically labeled DHLNL provides insights into developing more benign crosslinking methods that retain the intrinsic properties of leather .
Scar Treatment and Fibrosis
DHLNL’s involvement in scar tissue formation makes it a target for therapeutic interventions. An irreversible small molecule inhibitor of lysyl oxidases, which play a role in the formation of DHLNL crosslinks, has been shown to ameliorate skin scarring and fibrosis. This has potential applications in improving scar appearance and reducing stiffness without compromising tissue strength .
Biomedical Applications
The study of artificial crosslinking in collagenous tissues, where DHLNL is a natural crosslink, can lead to advancements in biomedical applications. For instance, modifying the crosslinking process can influence the design of tissue scaffolds, which are used in tissue engineering and regenerative medicine .
Structural Analysis of Collagen
DHLNL crosslinks contribute to the structural integrity of collagen in various tissues. Advanced analytical methods like liquid-chromatography high-resolution accurate-mass mass spectrometry (LC-HRMS) and small-angle neutron scattering (SANS) are used to study these crosslinks. This research can lead to a better understanding of diseases that affect the connective tissue and the development of new treatments .
Collagen Quantification and Biomechanics
Recent advances in mass spectrometry allow for the sensitive quantification of individual collagen subtypes and their crosslinks, including DHLNL. This is significant for studying the biomechanics of collagen-rich tissues and could lead to insights into the aging process, as well as the diagnosis and treatment of connective tissue disorders .
作用機序
Target of Action
Dhlnl, also known as dehydrodihydroxylysinonorleucine, is a collagen crosslink . Collagen, the most abundant protein in the body, provides structural support for tissues and regulatory signals for resident cells . Dhlnl primarily targets collagen molecules, specifically interacting with lysyl oxidases, a family of enzymes that play a critical role in collagen deposition and stability .
Mode of Action
Dhlnl is formed through the enzymatic crosslinking of collagen . This process involves the oxidation of side chain lysine residues in collagen and elastin, leading to the formation of aldehydes which spontaneously react to form covalent crosslinks . Dhlnl initially forms via immature divalent crosslinking, and a portion of them convert into mature trivalent forms . This interaction with its targets results in changes to the structure and function of the collagen matrix .
Biochemical Pathways
The formation of Dhlnl affects the collagen crosslinking pathway . This pathway plays a crucial role in tissue differentiation and the mechanical properties of collagenous tissue . Dysregulation of this pathway, such as impaired enzymatic crosslinking and/or an increase of advanced glycation end products (AGEs), has been proposed as a major cause of bone fragility associated with aging and numerous disease states .
Result of Action
The formation of Dhlnl crosslinks alters the structure and biomechanical properties of collagenous tissue . This can affect the tissue’s tensile strength, flexibility, and resilience . In addition, changes in collagen crosslinking can impact cellular functions via activation of the receptors for AGEs .
Action Environment
The action of Dhlnl can be influenced by various environmental factors. For instance, oxidative stress and glycation can affect collagen crosslink formation . Furthermore, conditions such as osteoporosis, diabetes mellitus, and chronic kidney disease can impact the formation and function of Dhlnl . Understanding these influences is crucial for developing therapeutic strategies targeting collagen crosslinking.
特性
IUPAC Name |
(2S,5R)-2-amino-6-[(5-amino-5-carboxy-2-hydroxypentyl)amino]-5-hydroxyhexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8?,9+,10?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYAOJMPFAKKAM-RJQCTPFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)[C@H](CNCC(CCC(C(=O)O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dhlnl | |
CAS RN |
12764-49-7 |
Source


|
| Record name | 5,5'-Dihydroxylysylnorleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012764497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is the role of DHLNL in collagen?
A: DHLNL is a lysyl oxidase-dependent crosslink vital for the structural integrity and mechanical properties of collagen. [, ] It forms within and between collagen fibrils, contributing to the tensile strength and stability of tissues. [, ]
Q2: How is DHLNL formed?
A: DHLNL is formed through a series of enzymatic reactions. First, lysyl hydroxylase hydroxylates specific lysine residues in collagen. [] Then, lysyl oxidase acts on these hydroxylated lysines and unmodified lysines, leading to the formation of DHLNL and its precursor, dehydrodihydroxylysinonorleucine (deH-DHLNL). [, , ]
Q3: How does DHLNL relate to other collagen crosslinks?
A: DHLNL is considered an immature crosslink, often found in higher concentrations in younger or newly formed tissues. [, , ] As tissues mature, DHLNL can undergo further enzymatic modifications to form more stable, trivalent crosslinks like hydroxylysyl pyridinoline (HP). [, , ] The ratio of DHLNL to HP can reflect the maturity and turnover rate of collagen in a tissue. [, , ]
Q4: How does DHLNL content affect the mechanical properties of tissues?
A: Studies have shown a correlation between DHLNL content and tissue mechanical properties. For instance, reduced DHLNL levels due to lysyl oxidase inhibition were linked to decreased bone fracture toughness and strength in a mouse model. [] In articular cartilage, a higher ratio of HP/LP (another mature crosslink) was associated with increased strength and stiffness, implying a role for mature crosslinks in mechanical properties. []
Q5: How do aging and disease impact DHLNL levels in tissues?
A: DHLNL levels can be affected by various factors, including aging and disease. While the overall enzymatic cross-link profile tends to stabilize with age, non-enzymatic crosslinks can accumulate. [, ] In conditions like diabetes, increased DHLNL levels in skin collagen were correlated with disease duration and complications. [] In contrast, in keratoconus, the dominant crosslink was lysinonorleucine (LNL) with lower levels of DHLNL, suggesting a potential crosslinking defect. []
Q6: Can mechanical stress influence DHLNL levels in tissues?
A: Yes, mechanical stimulation can influence collagen crosslinking. In one study, applying mechanical stretching to mouse tail tendons resulted in altered levels of DHLNL and other crosslinks, highlighting the dynamic nature of collagen remodeling in response to mechanical cues. []
Q7: Can DHLNL serve as a biomarker for diseases?
A: Research suggests that DHLNL and its ratio to other crosslinks may serve as potential biomarkers for certain diseases. Elevated DHLNL levels were observed in the lungs of patients with acute respiratory distress syndrome (ARDS), indicating a possible marker for acute fibrotic episodes. [] The ratio of pyridinoline to DHLNL also showed differences in bone tissue strength among mice strains, highlighting its potential as a biomarker for bone quality. []
Q8: What analytical techniques are used to study DHLNL?
A: Several methods are employed to analyze DHLNL, including high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). [, , ] Fourier transform infrared (FTIR) spectroscopy and imaging are also used to study collagen crosslinking in tissues, providing information on the relative amounts of DHLNL and other crosslinks. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel](/img/structure/B1140576.png)
